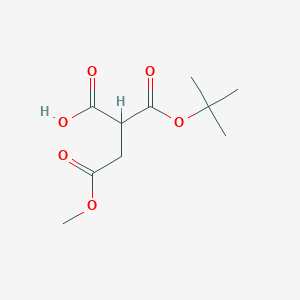

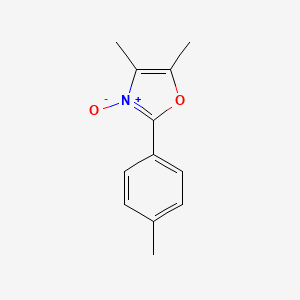

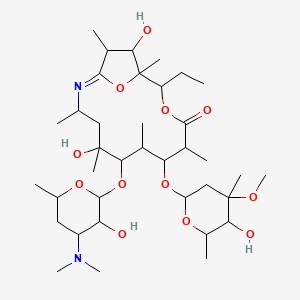

![molecular formula C8H10F2O B12284180 6,6-Difluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B12284180.png)

6,6-Difluorospiro[3.3]heptane-2-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 6,6-Difluorospiro[3.3]heptane-2-carbaldéhyde est un composé chimique unique caractérisé par sa structure spirocyclique et la présence de deux atomes de fluor.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 6,6-Difluorospiro[3.3]heptane-2-carbaldéhyde implique généralement l'utilisation de précurseurs fluorés. Une méthode courante comprend la réaction du 1,1-bis(bromométhyl)-3,3-difluorocyclobutane avec des réactifs appropriés pour former la structure spirocyclique . Les conditions réactionnelles nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs pour garantir l'obtention du produit souhaité.

Méthodes de production industrielle : La production industrielle de ce composé peut impliquer la mise à l'échelle des méthodes de synthèse en laboratoire. Cela comprend l'optimisation des conditions réactionnelles pour augmenter le rendement et la pureté tout en minimisant les coûts. L'utilisation de réacteurs à flux continu et de techniques de purification avancées peut être mise en œuvre pour atteindre une production à l'échelle industrielle.

Analyse Des Réactions Chimiques

Types de réactions : Le 6,6-Difluorospiro[3.3]heptane-2-carbaldéhyde subit diverses réactions chimiques, notamment :

Oxydation : Le groupe aldéhyde peut être oxydé pour former des acides carboxyliques.

Réduction : L'aldéhyde peut être réduit pour former des alcools.

Substitution : Les atomes de fluor peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont généralement utilisés.

Substitution : Des réactions de substitution nucléophile peuvent être effectuées en utilisant des réactifs comme le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu).

Produits principaux :

Oxydation : 6,6-Difluorospiro[3.3]heptane-2-acide carboxylique.

Réduction : 6,6-Difluorospiro[3.3]heptane-2-méthanol.

Substitution : Divers composés spirocycliques substitués en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

Le 6,6-Difluorospiro[3.3]heptane-2-carbaldéhyde a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme élément de base pour la synthèse de molécules plus complexes.

Médecine : Étudié pour son utilisation potentielle dans la découverte et le développement de médicaments, en particulier dans la conception d'inhibiteurs enzymatiques.

5. Mécanisme d'action

Le mécanisme par lequel le 6,6-Difluorospiro[3.3]heptane-2-carbaldéhyde exerce ses effets est principalement dû à son interaction avec les cibles moléculaires. La présence d'atomes de fluor peut améliorer l'affinité de liaison du composé à des enzymes ou des récepteurs spécifiques, modulant ainsi leur activité. La structure spirocyclique confère une rigidité conformationnelle, ce qui peut influencer l'activité biologique et la sélectivité du composé.

Composés similaires :

- 6,6-Difluorospiro[3.3]heptane-2-acide carboxylique

- 1,1-Bis(bromométhyl)-3,3-difluorocyclobutane

- 2,2-Difluorospiro[3.3]heptane

Unicité : Le 6,6-Difluorospiro[3.3]heptane-2-carbaldéhyde est unique en raison de son groupe fonctionnel aldéhyde, qui offre une polyvalence dans les réactions chimiques. La présence de deux atomes de fluor améliore sa stabilité et sa réactivité par rapport aux analogues non fluorés. De plus, la structure spirocyclique confère une rigidité conformationnelle, ce qui en fait un échafaudage précieux dans la conception de nouveaux composés .

Applications De Recherche Scientifique

6,6-Difluorospiro[3.3]heptane-2-carbaldehyde has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.

Mécanisme D'action

The mechanism by which 6,6-Difluorospiro[3.3]heptane-2-carbaldehyde exerts its effects is primarily through its interaction with molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, thereby modulating their activity. The spirocyclic structure provides conformational rigidity, which can influence the compound’s biological activity and selectivity.

Comparaison Avec Des Composés Similaires

- 6,6-Difluorospiro[3.3]heptane-2-carboxylic acid

- 1,1-Bis(bromomethyl)-3,3-difluorocyclobutane

- 2,2-Difluorospiro[3.3]heptane

Uniqueness: 6,6-Difluorospiro[3.3]heptane-2-carbaldehyde is unique due to its aldehyde functional group, which provides versatility in chemical reactions. The presence of two fluorine atoms enhances its stability and reactivity compared to non-fluorinated analogs. Additionally, the spirocyclic structure imparts conformational rigidity, making it a valuable scaffold in the design of novel compounds .

Propriétés

IUPAC Name |

2,2-difluorospiro[3.3]heptane-6-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10F2O/c9-8(10)4-7(5-8)1-6(2-7)3-11/h3,6H,1-2,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKJPMFJYCAWJFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC12CC(C2)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10F2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

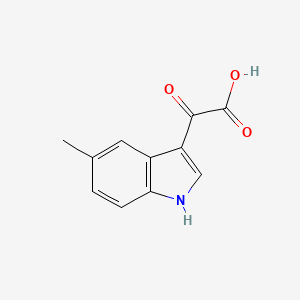

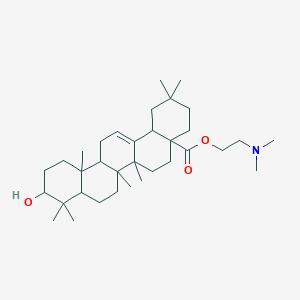

![1-{2-[(1-Carboxy-3-phenylpropyl)amino]propanoyl}-hexahydro-2H-cyclopenta[B]pyrrole-2-carboxylic acid](/img/structure/B12284098.png)

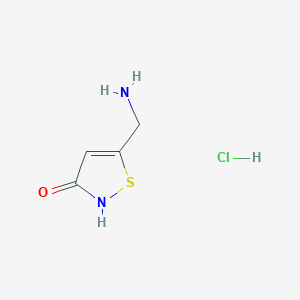

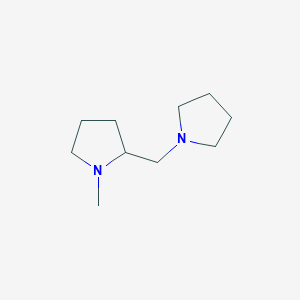

![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)

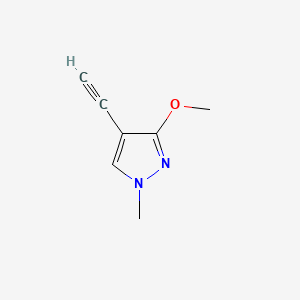

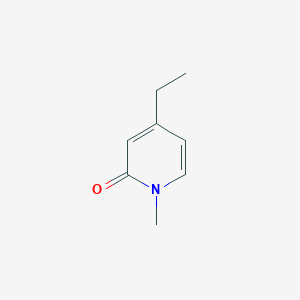

![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)

![5,7-Dichlorofuro[3,2-b]pyridine](/img/structure/B12284170.png)